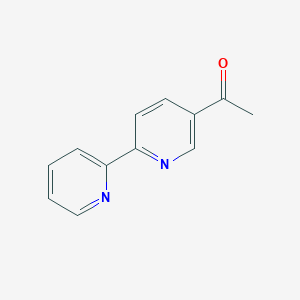

5-Acetyl-2,2'-bipyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

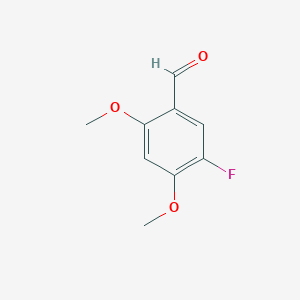

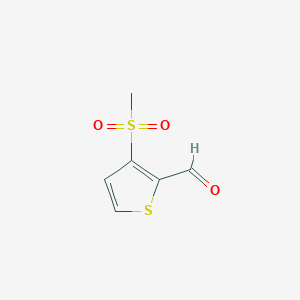

5-Acetyl-2,2’-bipyridine is a derivative of 2,2’-bipyridine, which is an organic compound with the formula C10H8N2 . This colorless solid is an important isomer of the bipyridine family. It is a bidentate chelating ligand, forming complexes with many transition metals .

Synthesis Analysis

The synthesis of 5-Acetyl-2,2’-bipyridine involves several steps. One method starts from 3,5-diacetyl-2,6-dimethylpyridine as a versatile precursor, which first reacts with aryl aldehydes to give α,β-unsaturated ketones by Aldol condensation and then by cyclization with hydrazine hydrate to generate a series of 3,5-bis(1-acetyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-2,6-dimethylpyridines .Molecular Structure Analysis

The molecular structure of 5-Acetyl-2,2’-bipyridine is similar to that of 2,2’-bipyridine, but with an acetyl group attached. The exact structure can be confirmed by methods such as X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving 5-Acetyl-2,2’-bipyridine are complex and can lead to a variety of products. For example, it can react with 2-arylidenemalononitrile through Michael addition, followed by cyclization of a nucleophilic attack by methoxy anion to give a series of 5-acetyl-4-aryl-6-methoxy-2,6-dimethyl[2,3-bipyridine]-5-carbonitrile .Wissenschaftliche Forschungsanwendungen

1. Material Science and Chemistry

5-Acetyl-2,2'-bipyridine plays a significant role in material science due to its structural characteristics. It is involved in the synthesis of imidazopyridine, a fused bicyclic 5-6 heterocycle recognized for its wide-ranging applications in medicinal chemistry and material science. This moiety, derived from easily available chemicals, is utilized in various branches of chemistry through strategies like condensation, multicomponent reactions, oxidative coupling, and more (Bagdi et al., 2015).

2. Catalysis and Chemical Reactions

The compound finds application in catalysis and chemical reactions. For instance, the addition of 2,2'-bipyridine to nickel nitrosyl compounds results in the formation of a rare five-coordinate nickel nitrosyl complex. This complex demonstrates significant activity, such as forming N2O through a bimetallic coupling reaction, highlighting its importance in advanced chemical processes (Wright et al., 2012).

3. Biological Metal Ion Studies

This compound is also integral in studies involving biological and toxic metal ions. Its binary complexes with metal ions like Co(II), Cu(II), Cd(II), and Pb(II) have been investigated in aqueous solutions. These studies provide insights into the interaction of this compound derivatives with metal ions, contributing valuable information to the fields of biochemistry and toxicology (Saladini et al., 2002).

4. Photophysics and Coordination Chemistry

In the realm of photophysics and coordination chemistry, this compound derivatives serve as ligands in the synthesis of various complexes. These complexes, incorporating bipyridyl moieties, function as model systems for organometallic molecular wires and provide insights into the coordination chemistry and photophysical properties of such systems (Koutsantonis et al., 2009).

5. Phototherapy and Therapeutic Agents

Additionally, this compound-based complexes have potential applications in phototherapy and as therapeutic agents. The synthesis of complexes like cis-Ru(bpy)(2)(5CNU)(2) (bpy = 2,2'-bipyridine) and their investigation for use as light-activated dual-action therapeutic agents demonstrate the compound's potential in the medical field (Garner et al., 2011).

Safety and Hazards

Zukünftige Richtungen

Bipyridines and their derivatives, including 5-Acetyl-2,2’-bipyridine, have a wide range of applications and continue to be a subject of research. Future directions could include the development of new synthetic methods, exploration of novel applications, and further investigation of their physical and chemical properties .

Eigenschaften

IUPAC Name |

1-(6-pyridin-2-ylpyridin-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-9(15)10-5-6-12(14-8-10)11-4-2-3-7-13-11/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINKZMZGJWSJJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-6-nitro-1H-1,3-benzimidazole](/img/structure/B2820425.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2820429.png)

![3-[4-(2,6-dimethylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2820434.png)

![2,5-dimethyl-N-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide](/img/structure/B2820437.png)

![2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine trihydrochloride](/img/structure/B2820439.png)

![5-chloro-N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2820441.png)

![3-Benzyl-2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2820443.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2820444.png)